Pyrazine-2-carbaldehyde
Overview
Description
Pyrazine-2-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms at opposite positions, and an aldehyde functional group at the second position. This structure makes it a versatile precursor in organic synthesis, particularly in the construction of pyrazine derivatives with potential biological activities.
Synthesis Analysis
The synthesis of pyrazine derivatives, including pyrazine-2-carbaldehyde, often involves the use of microwave-assisted reactions, which provide a rapid and efficient method for compound formation. For instance, the microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions is an example of how pyrazine-2-carbaldehyde can be utilized as a starting material . Additionally, efficient two-step syntheses have been developed for pyrazine-2,5- and -2,6-dicarbaldehydes, which involve the transformation of dimethylpyrazines and subsequent oxidation .
Molecular Structure Analysis
The molecular structure of pyrazine-2-carbaldehyde and its derivatives can be elucidated through various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray structural analysis has also been reported for certain pyrazole derivatives, providing detailed insights into the molecular geometry and electronic structure of these compounds .
Chemical Reactions Analysis
Pyrazine-2-carbaldehyde and its derivatives undergo a variety of chemical reactions, including condensation with hydrazine hydrate to form hydrazones, which can exhibit significant biological activities . The Vilsmeier–Haack reaction has been employed to synthesize novel carbaldehyde derivatives, which can further react to form heterocyclic chalcones and dipyrazolopyridines . Additionally, iodine-mediated oxidative C-N bond formation has been used for the metal-free synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine-2-carbaldehyde derivatives are influenced by their molecular structure. The presence of the aldehyde group contributes to their reactivity, while the aromatic pyrazine ring contributes to their stability and potential biological activity. The solubility, boiling point, and melting point of these compounds can vary depending on the substituents attached to the pyrazine ring. These properties are essential for determining the conditions under which these compounds can be synthesized, manipulated, and applied in various chemical and biological contexts.
Scientific Research Applications
4. Synthesis of Pyrazinamide Analogues
- Results or Outcomes: N-(4-chlorophenyl)pyrazine-2-carboxamides can be prepared by this method in 81% yield; N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide showed the best activity against Mycobacterium tuberculosis H37Rv (<6.25 μg/mL) .
5. Bioimaging Applications
- Methods of Application: Acid-catalyzed reactions of different “1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes” with numerous o-phenylenediamines produced this product by double dehydrative cyclization .
6. Enhancing Tobacco Addiction
- Summary of Application: Pyrazine-2-carbaldehyde is used as an additive in cigarettes to enhance tobacco addiction. It is used to optimize the dynamic delivery of nicotine to central nervous system receptors, affecting smokers’ withdrawal symptoms, mood, and behavior .
7. Corrosion Inhibitors for Industrial Metals and Alloys
- Summary of Application: Pyrazine-2-carbaldehyde and its derivatives have been reported as effective corrosion inhibitors for industrial metals and alloys .
8. Photosensitive and pH-dependent Activity
Safety And Hazards
Pyrazine-2-carbaldehyde is classified under GHS07 for safety . It can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
Pyrazine-2-carbaldehyde and its derivatives have drawn significant attention in various fields of science due to their wide range of biological activities . Future research could focus on understanding the action mechanisms of these compounds, developing new synthetic methods, and exploring their potential applications in drug discovery .
properties
IUPAC Name |
pyrazine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-4-5-3-6-1-2-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBWJLDFSICTIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460761 | |
Record name | Pyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-2-carbaldehyde | |
CAS RN |
5780-66-5 | |
Record name | Pyrazinecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-pyrazinecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZINECARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX42FX5JBS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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